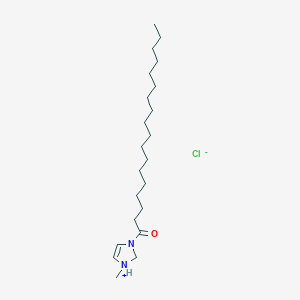
1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Introduction of the Octadecanoyl Group: The octadecanoyl group can be introduced through acylation reactions using octadecanoyl chloride and appropriate catalysts.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and substituted imidazole compounds.
Scientific Research Applications
1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium sulfate
Uniqueness
1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its bromide, iodide, and sulfate counterparts .
Properties
CAS No. |
62959-49-3 |
|---|---|
Molecular Formula |
C22H43ClN2O |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)octadecan-1-one;chloride |
InChI |
InChI=1S/C22H42N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)24-20-19-23(2)21-24;/h19-20H,3-18,21H2,1-2H3;1H |
InChI Key |
LJBHUCBIJYPXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















